n-Carbamoyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Carbamoyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and a carbamoyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Carbamoyl-3-nitrobenzamide can be synthesized through the nitration of benzamide. The process involves dissolving benzamide in concentrated sulfuric acid, cooling the solution, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized, and the product is isolated through crystallization . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and reusable catalysts, such as IL/ZrCl4, and green technologies like ultrasonic irradiation, are preferred to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
n-Carbamoyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
n-Carbamoyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of n-Carbamoyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzamide: Similar structure but lacks the carbamoyl group.
n-Carbamoyl-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position.
n-Carbamoyl-2-nitrobenzamide: Similar structure but with the nitro group at the second position.
Uniqueness
n-Carbamoyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6971-48-8 |
---|---|
Molekularformel |
C8H7N3O4 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
N-carbamoyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-2-1-3-6(4-5)11(14)15/h1-4H,(H3,9,10,12,13) |
InChI-Schlüssel |
QKQRYUWLAKVQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.